
1-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoroethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoroethanamine;hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. The compound features a benzodioxole ring fused with a trifluoroethanamine moiety, making it an interesting subject for studies in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoroethanamine;hydrochloride typically involves several steps:
Synthetic Routes: The preparation begins with the formation of the benzodioxole ring, followed by the introduction of the trifluoroethanamine group. This can be achieved through a series of reactions including halogenation, nucleophilic substitution, and amination.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts such as palladium or copper to facilitate the processes.
Industrial Production Methods: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the reaction conditions and scaling up the production efficiently.
Analyse Des Réactions Chimiques
1-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoroethanamine;hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the trifluoroethanamine group is replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions: Typical reagents include halogens, acids, bases, and metal catalysts. The reactions are often conducted in solvents like dichloromethane or ethanol under reflux conditions.
Major Products: The major products formed from these reactions include various substituted benzodioxole derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
1-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoroethanamine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoroethanamine;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and apoptosis. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
1-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoroethanamine;hydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(1,3-benzodioxol-5-yl)-2-butanamine and 1-(1,3-benzodioxol-5-yl)-2-aminopropane share structural similarities.
Uniqueness: The presence of the trifluoroethanamine group distinguishes it from other benzodioxole derivatives, potentially leading to unique biological activities and chemical reactivity.
List of Similar Compounds:
Propriétés
Formule moléculaire |
C9H9ClF3NO2 |
|---|---|
Poids moléculaire |
255.62 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)8(13)5-1-2-6-7(3-5)15-4-14-6;/h1-3,8H,4,13H2;1H |
Clé InChI |
PXYKGDJCQHIYIP-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(C(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



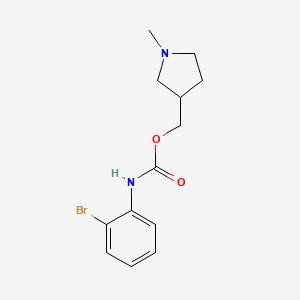
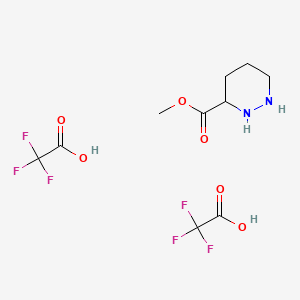
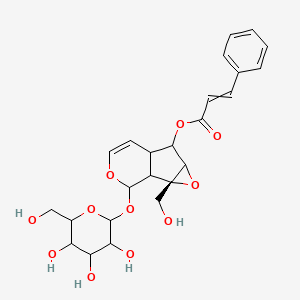
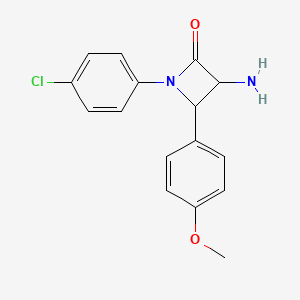
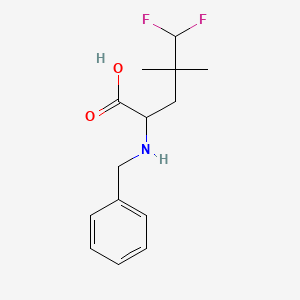


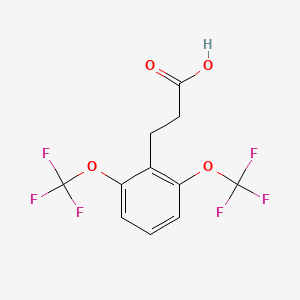
![4-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol](/img/structure/B14784595.png)
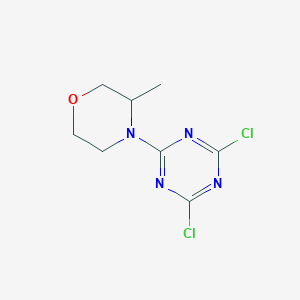
![(8R)-2-[(2R)-2,3-dihydroxypentan-2-yl]-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[(4R,5S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one](/img/structure/B14784599.png)
![N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14784604.png)
![2H,6H-Pyrano[3,2-b]xanthen-6-one,3,4-dihydro-5,9-dihydroxy-7-(3-hydroxy-3-methylbutyl)-8-methoxy-2,2-dimethyl-](/img/structure/B14784610.png)
